molecular formula C4H9BNO B1337060 Morpholineborane CAS No. 4856-95-5

Morpholineborane

Cat. No. B1337060
CAS RN: 4856-95-5
M. Wt: 97.93 g/mol
InChI Key: YJROYUJAFGZMJA-UHFFFAOYSA-N
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Description

Morpholineborane, also known as Borane morpholine complex, is a chemical compound with the empirical formula C4H12BNO . It has a molecular weight of 100.96 .


Synthesis Analysis

Morpholineborane has been used in the synthesis of poly (ethylene oxide) macroinitiators for the preparation of block copolymers by radical polymerization . It has also been used as a reducing agent for the synthesis of Rh nanoparticle / carbon nanotube catalysts .


Molecular Structure Analysis

The molecular structure of Morpholineborane has been investigated using both theory and experiment . The combined power of these approaches has provided a detailed understanding of the structure of this compound .


Chemical Reactions Analysis

Morpholineborane has been used as a hydrogen storage material for mobile applications . Hydrogen generation from the thermolytic dehydrogenation of Morpholineborane in the presence of ionic liquid media has been reported .


Physical And Chemical Properties Analysis

Morpholineborane is a solid at room temperature . It has a melting point of 97-99 °C . It is used as a reductant in chemical reactions .

Scientific Research Applications

Hydrogen Storage Medium

Morpholineborane has been studied as a potential hydrogen storage medium due to its ability to release hydrogen upon decomposition. The molecular structure and the potential energy surface for both uncatalyzed and BH3-catalyzed pathways of hydrogen release have been investigated using quantum chemical methods .

Catalysis in Hydrolytic Dehydrogenation

Monodisperse cobalt–ruthenium alloy nanoparticles (NPs) have been synthesized using a novel wet-chemical protocol that utilizes Morpholineborane. These NPs exhibit catalytic properties in the hydrolytic dehydrogenation of Morpholineborane for chemical hydrogen storage .

Hydrogen Generation

The catalytic hydrolysis of Morpholineborane has been explored as a method for hydrogen generation. This process is considered to be a new, efficient, and cost-effective approach for hydrogen storage .

Safety And Hazards

Morpholineborane is classified as a skin corrosive and can cause serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Morpholineborane is a promising hydrogen storage material and developing effective catalysts for the catalytic hydrolysis reaction of Morpholineborane has become a fascinating topic in catalysis . The use of Morpholineborane as a hydrogen storage material for mobile applications is a novel and efficient approach .

properties

InChI

InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJROYUJAFGZMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholineborane

CAS RN

4856-95-5
Record name Boron, trihydro(morpholine-.kappa.N4)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine--borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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